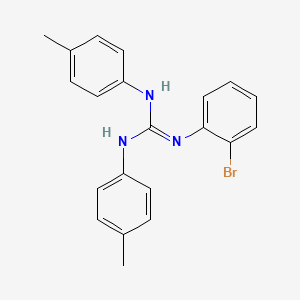
N''-(2-Bromophenyl)-N,N'-bis(4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine: is an organic compound that belongs to the class of guanidines This compound is characterized by the presence of a bromophenyl group and two methylphenyl groups attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine typically involves the reaction of 2-bromophenyl isocyanate with 4-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperature.
Substitution: Nucleophiles such as sodium methoxide, potassium cyanide; reaction conditions include polar solvents and elevated temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N’‘-(4-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Chlorophenyl)-N,N’-bis(4-methylphenyl)guanidine
- N’‘-(2-Bromophenyl)-N,N’-bis(3-methylphenyl)guanidine
Comparison: N’‘-(2-Bromophenyl)-N,N’-bis(4-methylphenyl)guanidine is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The position of the bromine atom and the presence of methyl groups influence the compound’s overall stability, solubility, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
566188-90-7 |
|---|---|
Molekularformel |
C21H20BrN3 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-1,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C21H20BrN3/c1-15-7-11-17(12-8-15)23-21(24-18-13-9-16(2)10-14-18)25-20-6-4-3-5-19(20)22/h3-14H,1-2H3,(H2,23,24,25) |
InChI-Schlüssel |
SNOANVPAFDCCKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=CC=C2Br)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
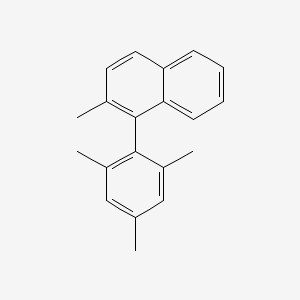
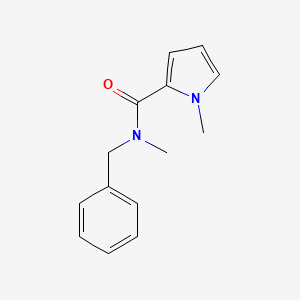
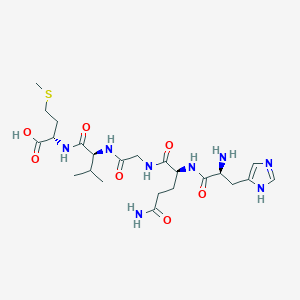

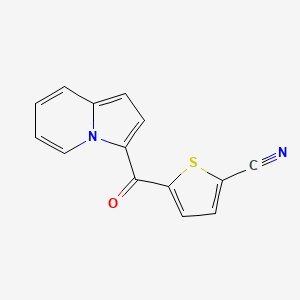
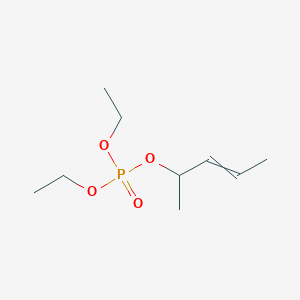
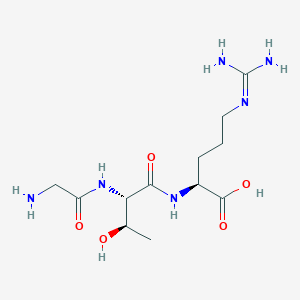
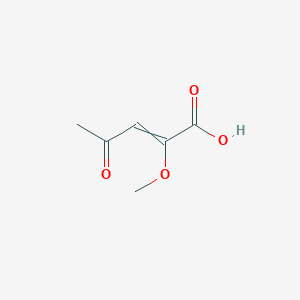
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)

